molecular formula C11H14N2O6S B1523714 N-Boc-4-nitrobenzenesulfonamide CAS No. 895153-23-8

N-Boc-4-nitrobenzenesulfonamide

Cat. No. B1523714
CAS RN: 895153-23-8
M. Wt: 302.31 g/mol
InChI Key: KURDKBAAQRGXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of N-Boc-4-nitrobenzenesulfonamide is C11H14N2O6S . The molecular weight is 302.31 g/mol . The canonical SMILES string is C1=CC (=CC=C1 [N+] (=O) [O-])S (=O) (=O)N .


Chemical Reactions Analysis

4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .


Physical And Chemical Properties Analysis

The density of N-Boc-4-nitrobenzenesulfonamide is 1.365±0.06 g/cm3(Predicted) . The melting point is 122-123 °C(Solv: ethanol (64-17-5)) .

Mechanism of Action

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert -Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert -butyl cations .

Safety and Hazards

N-Boc-4-nitrobenzenesulfonamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(4-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURDKBAAQRGXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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